molecular formula C14H18N2 B14867771 2-Amino-7,8-dimethyl-3-propylquinoline

2-Amino-7,8-dimethyl-3-propylquinoline

Cat. No.: B14867771
M. Wt: 214.31 g/mol
InChI Key: ZCQWKJICDPEVOZ-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-propylquinoline is a chemical compound with the molecular formula C14H19N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dimethyl-3-propylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of 7,8-dimethylquinoline with a propyl halide, followed by amination to introduce the amino group at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dimethyl-3-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

    Substitution: The amino group at the 2-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-7,8-dimethyl-3-propylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar chemical properties but lacking the additional methyl and propyl groups.

    7,8-Dimethylquinoline: Another related compound with similar structural features but without the amino group.

    3-Propylquinoline: A compound with a similar propyl substitution but lacking the amino and methyl groups.

Uniqueness

2-Amino-7,8-dimethyl-3-propylquinoline is unique due to the combination of its amino, methyl, and propyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

7,8-dimethyl-3-propylquinolin-2-amine

InChI

InChI=1S/C14H18N2/c1-4-5-12-8-11-7-6-9(2)10(3)13(11)16-14(12)15/h6-8H,4-5H2,1-3H3,(H2,15,16)

InChI Key

ZCQWKJICDPEVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=C(C=CC2=C1)C)C)N

Origin of Product

United States

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